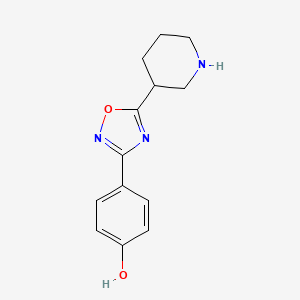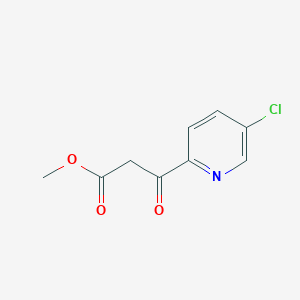
beta-Oxo-5-chloro-2-pyridinepropanoic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta-Oxo-5-chloro-2-pyridinepropanoic acid methyl ester is a chemical compound with the molecular formula C9H8ClNO3 and a molecular weight of 213.62 g/mol . This compound is known for its unique structure, which includes a pyridine ring substituted with a chlorine atom and a beta-oxo group, making it a valuable intermediate in various chemical syntheses .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of beta-Oxo-5-chloro-2-pyridinepropanoic acid methyl ester typically involves the reaction of 5-chloro-2-pyridinecarboxylic acid with a suitable esterifying agent, such as methanol, in the presence of a catalyst like sulfuric acid . The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent production of high-quality material .
Analyse Des Réactions Chimiques
Types of Reactions
Beta-Oxo-5-chloro-2-pyridinepropanoic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted pyridine derivatives .
Applications De Recherche Scientifique
Beta-Oxo-5-chloro-2-pyridinepropanoic acid methyl ester has several applications in scientific research:
Mécanisme D'action
The mechanism of action of beta-Oxo-5-chloro-2-pyridinepropanoic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The beta-oxo group can form covalent bonds with active site residues, leading to enzyme inhibition or modulation of receptor activity . The chlorine atom on the pyridine ring may also participate in halogen bonding, further influencing the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Beta-Oxo-5-chloro-2-pyridinecarboxylic acid: Similar structure but lacks the ester group, leading to different reactivity and applications.
5-Chloro-2-pyridinepropanoic acid: Lacks the beta-oxo group, resulting in distinct chemical properties and uses.
Beta-Oxo-2-pyridinepropanoic acid methyl ester: Similar but without the chlorine atom, affecting its reactivity and biological activity.
Uniqueness
Beta-Oxo-5-chloro-2-pyridinepropanoic acid methyl ester is unique due to the presence of both the beta-oxo group and the chlorine atom on the pyridine ring. This combination imparts distinct chemical reactivity and biological properties, making it a valuable compound in various fields of research and industry .
Propriétés
Formule moléculaire |
C9H8ClNO3 |
|---|---|
Poids moléculaire |
213.62 g/mol |
Nom IUPAC |
methyl 3-(5-chloropyridin-2-yl)-3-oxopropanoate |
InChI |
InChI=1S/C9H8ClNO3/c1-14-9(13)4-8(12)7-3-2-6(10)5-11-7/h2-3,5H,4H2,1H3 |
Clé InChI |
HSFROUATLHLUEW-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC(=O)C1=NC=C(C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


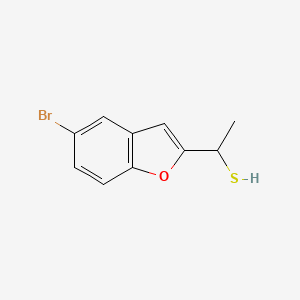
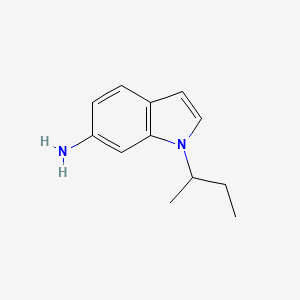
![3-[(4-Chloro-3-fluorobenzyl)oxy]azetidine](/img/structure/B13062716.png)
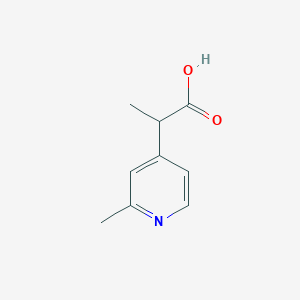
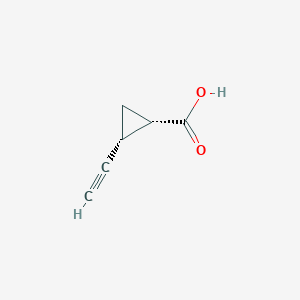

![7-Methyl-2-(propan-2-YL)imidazo[1,2-A]pyridine-3-carbaldehyde](/img/structure/B13062736.png)
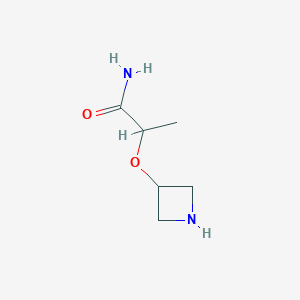
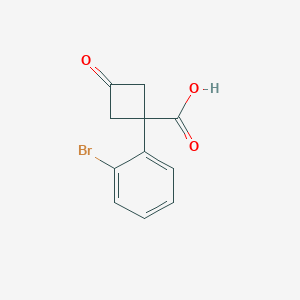
![(Z)-[(4-fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methylidene]aminocyclopropanecarboxylate](/img/structure/B13062754.png)


